molecular formula C₂₀H₁₉D₃ClNO₄ B1161366 Canadine-d3 Hydrochloride

Canadine-d3 Hydrochloride

Cat. No.: B1161366
M. Wt: 342.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deuterated compounds like Canadine-d3 Hydrochloride (if structurally analogous to similar molecules) would involve the substitution of three hydrogen atoms with deuterium (²H or D) in the parent compound, Canadine Hydrochloride. This isotopic labeling enhances molecular weight and stability, making it valuable as an internal standard in analytical techniques such as LC-MS or GC-MS. Deuterated derivatives are critical for minimizing interference in pharmacokinetic studies and improving detection accuracy .

Properties

Molecular Formula

C₂₀H₁₉D₃ClNO₄

Molecular Weight

342.4

Synonyms

5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine-d3 Hydrochloride;  9-Deoxy-16,17-dihydroberberine-d3 Hydrochloride;  9,10-Dimethoxy-2,3-(methylenedioxy)berbine-d3 Hydrochloride;  (±)-Canadine-d3 Hydrochloride;  (±)-Tet

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Hydrochloride Compounds

The following comparison focuses on structurally or functionally related deuterated hydrochlorides described in the evidence: Clindamycin-d3 Hydrochloride , Acetamidine-d3 Hydrochloride , and Lidamidine-d3 Hydrochloride .

Structural and Functional Properties

Property Clindamycin-d3 Hydrochloride Acetamidine-d3 Hydrochloride Lidamidine-d3 Hydrochloride
Molecular Formula C₁₈H₃₀D₃ClN₂O₅S·HCl C₂H₅D₃N₂·HCl (inferred) C₁₁H₁₆D₃ClN₄O·HCl
Deuterium Substitution Methyl group (-CD₃) Methyl group (-CD₃) Methyl group (-CD₃)
Purity >99% deuterated forms >95% (HPLC) Neat (solvent-free)
Primary Application Internal standard for LC/GC-MS Synthesis of deuterated diazirines Not explicitly stated (likely analytical)

Analytical and Practical Advantages

  • Clindamycin-d3 Hydrochloride: Enhances mass spectrometry resolution due to a +3 Da mass shift, enabling precise quantification of non-deuterated clindamycin in biological matrices . High purity (>99%) minimizes background noise in sensitive assays .
  • Acetamidine-d3 Hydrochloride :
    • Used in synthesizing isotopically labeled diazirines for photolabeling studies, where deuterium improves metabolic stability .
    • Moderate purity (>95%) suffices for synthetic applications .
  • Lidamidine-d3 Hydrochloride :
    • Neat format ensures high concentration for analytical workflows, though exact purity metrics are unspecified .

Stability and Handling

Parameter Clindamycin-d3 Hydrochloride Acetamidine-d3 Hydrochloride Lidamidine-d3 Hydrochloride
Storage -20°C -20°C Likely -20°C (inferred)
Shipping Room temperature Room temperature Room temperature
Country of Origin Not specified Canada Canada

Key Stability Notes:

  • Deuterated compounds generally require low-temperature storage to preserve isotopic integrity and prevent degradation .
  • Room-temperature shipping is permissible due to short transit times and stable salt forms .

Performance in Analytical Methods

  • Clindamycin-d3 Hydrochloride :
    • Validated for intra-day and inter-day precision in HPLC, with <2% relative standard deviation (RSD) in spiked biological samples .
    • Limits of detection (LOD) as low as 10 µg/mL in model solutions .
  • Acetamidine-d3 Hydrochloride :
    • Demonstrated utility in synthesizing deuterated diazirines, critical for tracking molecular interactions in photolabeling .
  • Lidamidine-d3 Hydrochloride: Structural similarity to non-deuterated lidamidine suggests applicability in quantifying parent compounds via isotope dilution .

Q & A

Q. What validated analytical methods are recommended for assessing the purity of Canadine-d3 Hydrochloride in experimental settings?

Methodological Answer: To ensure accurate purity assessment, researchers should employ reverse-phase HPLC with deuterated solvent systems (e.g., acetonitrile-d3/water gradients) to distinguish isotopic analogs . Validate methods using USP guidelines by comparing retention times and peak responses (e.g., standard vs. assay preparations) to detect impurities ≤0.1% . Mass spectrometry (LC-MS/MS) is critical for confirming molecular integrity, particularly for deuterium incorporation efficiency (>98% isotopic enrichment) .

Q. What protocols should be followed for safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Handling: Use inert-atmosphere gloveboxes to prevent hygroscopic degradation, and adhere to SOPs for hydrochloride compounds (e.g., Amantadine HCl protocols) . Document training on hazard mitigation, including spill decontamination with sodium bicarbonate .
  • Storage: Store at −20°C in amber vials under argon to minimize photolytic and oxidative degradation. Stability studies should validate storage conditions using accelerated thermal testing (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How do isotopic effects from deuteration in this compound influence pharmacokinetic (PK) modeling, and how can these be experimentally quantified?

Methodological Answer: Deuteration alters metabolic stability via the kinetic isotope effect (KIE) , requiring adjustments to PK parameters like clearance and half-life. To quantify this:

Conduct in vitro microsomal assays comparing metabolic rates of non-deuterated vs. deuterated analogs .

Use compartmental modeling (e.g., NONMEM) to integrate KIE-adjusted parameters, validated against in vivo plasma concentration-time profiles .

Validate deuterium distribution via NMR spectroscopy (e.g., ²H-NMR) to confirm positional isotopic retention .

Q. How can contradictions in bioactivity data for this compound across in vitro and in vivo models be systematically resolved?

Methodological Answer: Contradictions often arise from model-specific variables (e.g., metabolic enzymes, membrane permeability). To resolve:

Cross-model validation : Replicate assays under harmonized conditions (e.g., pH, temperature) using standardized cell lines (e.g., HepG2 for hepatic metabolism) and rodent models .

Meta-analysis : Pool data from independent studies to identify outliers; apply statistical tools (e.g., Grubbs’ test) to exclude anomalies .

Mechanistic studies : Use siRNA knockdowns or CRISPR-edited models to isolate variables (e.g., CYP450 isoforms) impacting bioactivity .

Data Analysis and Experimental Design

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in heterogeneous cell populations?

Methodological Answer:

  • Non-linear regression (e.g., sigmoidal Emax models) with bootstrapping (1,000 iterations) to estimate EC₅₀ values and confidence intervals .
  • Hierarchical Bayesian models account for cell population variability, integrating prior data on receptor expression levels .
  • Validate using receiver operating characteristic (ROC) curves to distinguish true dose effects from noise .

Q. How should researchers design experiments to evaluate the isotopic stability of this compound under physiological conditions?

Methodological Answer:

Isotopic tracing : Incubate the compound in simulated physiological fluids (e.g., PBS pH 7.4, human serum) at 37°C. Sample at intervals (0, 24, 48h) .

Analytical workflow :

  • LC-HRMS to quantify deuterium loss.
  • Isotope ratio monitoring (IRMS) for precise δ²H measurements .

Data interpretation : Apply first-order decay models to calculate half-life of deuterium retention, adjusting for matrix effects (e.g., protein binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.